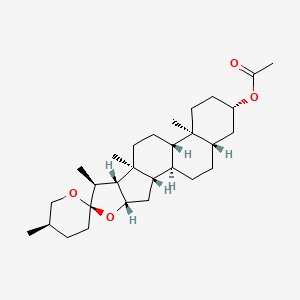![molecular formula C19H9F6N3O2 B1654685 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione CAS No. 258518-66-0](/img/structure/B1654685.png)
2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione
Overview
Description
2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione is a complex organic compound that features a pyrazole ring substituted with trifluoromethyl groups
Preparation Methods
The synthesis of 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route begins with the preparation of the pyrazole ring, which is then functionalized with trifluoromethyl groups. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with isoindole-1,3-dione: The final step involves coupling the functionalized pyrazole with isoindole-1,3-dione under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction
Chemical Reactions Analysis
2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Scientific Research Applications
2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against drug-resistant bacteria.
Materials Science: It is used in the development of advanced materials due to its unique electronic properties.
Biological Studies: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties
Mechanism of Action
The mechanism of action of 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: These compounds share the trifluoromethyl-substituted pyrazole core but differ in their additional functional groups.
Isoindole derivatives: Compounds with isoindole cores but different substituents can exhibit varying biological activities and properties.
Other trifluoromethylated heterocycles:
Properties
IUPAC Name |
2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9F6N3O2/c20-18(21,22)14-9-15(19(23,24)25)28(26-14)11-7-5-10(6-8-11)27-16(29)12-3-1-2-4-13(12)17(27)30/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOJIDBAPSJKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372394 | |
| Record name | 2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258518-66-0 | |
| Record name | 2-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258518-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone](/img/structure/B1654619.png)
![5-[(2,4-Dichloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1654622.png)


